molecular formula C14H19BN2O2 B580511 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER CAS No. 1235469-00-7

1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER

Cat. No.: B580511
CAS No.: 1235469-00-7
M. Wt: 258.128
InChI Key: TWHDNOZTKLOCGS-UHFFFAOYSA-N
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Description

1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER is a boronic ester derivative of indazole. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER can be synthesized through several methods. One common approach involves the reaction of 1-methylindazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification is usually achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution.

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the boronic ester group under mild conditions.

Major Products:

    Suzuki-Miyaura Reaction: Biaryl compounds.

    Oxidation: Boronic acids or alcohols.

    Substitution: Substituted indazoles with various functional groups.

Scientific Research Applications

1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules. Its role in cross-coupling reactions makes it a valuable tool for constructing complex molecular architectures.

Mechanism of Action

The mechanism of action of 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic ester group to an aryl halide. This process is catalyzed by palladium and proceeds through oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Comparison: 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER is unique due to its indazole core, which imparts distinct electronic and steric properties compared to pyrazole or imidazole derivatives. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a preferred choice for synthesizing specific molecular targets.

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHDNOZTKLOCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677454
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235469-00-7
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindazole-5-boronic acid pinacol ester
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